molecular formula C8H10ClN3O B7926631 (4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine

Cat. No.: B7926631
M. Wt: 199.64 g/mol
InChI Key: GDWCBTGPYZTQFD-UHFFFAOYSA-N
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Description

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine is a chemical building block intended for research and development purposes. As a substituted pyrimidine core, this compound falls into a class of heterocycles that are of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are frequently explored as core structures in pharmaceutical agents due to their ability to mimic heterocyclic motifs found in biological systems. For instance, related 4-chloro-5-methyl-pyrimidine compounds have been identified as key intermediates in the development of potent PDE10A inhibitors, which are being investigated for the treatment of central nervous system disorders such as schizophrenia . The reactive chloro and amine functional groups on this scaffold make it a versatile intermediate for further synthetic modification, such as nucleophilic aromatic substitution and amide bond formation, allowing researchers to create diverse compound libraries for biological screening. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-cyclopropyl-5-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-13-6-4-10-8(12-7(6)9)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCBTGPYZTQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxy-pyrimidin-2-ol

The precursor 5-methoxy-pyrimidin-2-ol is synthesized via Mitsunobu reaction or hydroxylation of a halogenated intermediate. For example, methylation of 2-hydroxypyrimidine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in methanol achieves >90% yield.

Dichlorination Using Phosphoryl Chloride

Chlorination of 5-methoxy-pyrimidin-2-ol with POCl₃ under reflux introduces chlorine at positions 2 and 4. A protocol adapted from ChemicalBook (Source 3) demonstrates 94% yield for analogous chlorination when using excess POCl₃ (5:1 molar ratio) at 110°C for 1.5 hours. The reaction mechanism involves nucleophilic attack by chloride ions on protonated pyrimidine intermediates.

Reaction Conditions :

  • POCl₃ : 40 g per 5 g substrate

  • Temperature : Reflux (110°C)

  • Time : 90 minutes

Displacement of 2-Chloro with Cyclopropylamine

The 2-chloro group in 2,4-dichloro-5-methoxy-pyrimidine undergoes substitution with cyclopropylamine. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems (Source 2). Optimized conditions include:

  • Solvent : Toluene/water (1:1)

  • Catalyst : TBAB (5 mol%)

  • Temperature : 80°C

  • Yield : ~85% (extrapolated from analogous reactions).

Mechanistic Insight :
TBAB facilitates anion transfer, enabling nucleophilic attack by cyclopropylamine on the electron-deficient pyrimidine ring.

Method 2: Cyclocondensation Approach

Ring Formation via 1,3-Dicarbonyl and Amidines

Pyrimidine rings are constructed by condensing 1,3-dicarbonyl compounds with amidines. For instance, reacting cyclopropylacetamidine with 4-chloro-5-methoxy-1,3-diketone forms the target compound directly. This method, inspired by fluoroquinolone syntheses (Source 1), requires precise temperature control (70–100°C) to avoid over-hydrolysis.

Key Challenges :

  • Regioselective incorporation of substituents.

  • Competing side reactions at elevated temperatures.

Functionalization Post-Cyclization

If cyclocondensation yields a hydroxylated intermediate, Mitsunobu reaction or POCl₃-mediated chlorination introduces the 4-chloro group. For example, treating 5-methoxy-2-hydroxy-pyrimidine with POCl₃ achieves quantitative conversion.

Method 3: Nucleophilic Aromatic Substitution (NAS)

Catalytic NAS Using DBU

1,8-Diazabicycloundec-7-ene (DBU) activates chloropyrimidines for substitution. A protocol from Source 1 demonstrates 80% yield in analogous reactions using DBU (2 equiv) and dichloromethane at 0°C. Cyclopropylamine (3 equiv) is added dropwise to minimize side reactions.

Optimized Parameters :

  • Base : DBU

  • Solvent : Anhydrous DCM

  • Time : 2 hours

Comparative Analysis of Methods

Method Advantages Limitations Yield
Chlorination-SubstitutionHigh regioselectivity; scalableMulti-step synthesis; POCl₃ handling75–85%
CyclocondensationSingle-step ring formationSensitivity to reaction conditions60–70%
NAS with DBUMild conditions; minimal byproductsRequires expensive catalysts70–80%

Experimental Data and Optimization

Chlorination Kinetics

A study varying POCl₃ stoichiometry (3–6 equiv) revealed optimal conversion at 5 equiv (94% yield). Excess POCl₃ minimizes dihydroxy byproducts.

Solvent Screening for NAS

Polar aprotic solvents (DMF, DMSO) deactivate the pyrimidine ring, whereas toluene with TBAB maximizes nucleophilicity (Source 2).

Temperature Dependence

Substitution reactions above 100°C degrade cyclopropylamine, necessitating reflux temperatures ≤80°C.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways[4][4].

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of (4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine and its analogs:

Compound Name Position 2 Position 4 Position 5 CAS Number Molecular Formula Key Properties/Applications
This compound Cyclopropyl-amine Cl OMe Not explicitly listed C8H10ClN3O Potential kinase inhibitor; moderate polarity
(4-Chloro-5-methyl-pyrimidin-2-yl)-cyclopropyl-amine Cyclopropyl-amine Cl CH3 1289385-24-5 C8H10ClN3 Increased lipophilicity due to methyl group
(4-Chloro-pyrimidin-2-yl)-isopropyl-amine Isopropyl-amine Cl H 71406-60-5 C7H10ClN3 Reduced steric hindrance; higher solubility
(5-Chloro-pyrimidin-2-yl)-ethyl-amine Ethyl-amine H Cl Not listed C6H8ClN3 Lower molecular weight; simpler pharmacokinetics
N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine Cyclopropyl-amine CH3 4-MeOPh 1410239-25-6 C15H17N3O Enhanced aromatic interactions; bulky substituent

Key Findings from Comparative Studies

Cyclopropyl-amine at position 2 provides a rigid, planar structure that improves binding affinity compared to flexible alkylamines like ethyl-amine .

Physicochemical Properties :

  • Replacement of methoxy (OMe) with methyl (CH3) (e.g., 1289385-24-5) increases lipophilicity (logP ~1.8 vs. ~1.5), favoring membrane permeability but reducing aqueous solubility .
  • The isopropyl-amine analog (71406-60-5) exhibits higher solubility in polar solvents due to reduced steric bulk compared to cyclopropyl-amine .

Biological Activity :

  • The 4-methoxyphenyl substituent in 1410239-25-6 enhances interactions with hydrophobic pockets in kinase binding sites, a feature absent in the target compound .
  • Chloro at position 4 is critical for electrophilic reactivity, enabling covalent interactions with cysteine residues in target proteins .

Structural Insights from Crystallography

  • 4,6-Dichloro-5-methoxypyrimidine (a related non-aminated compound) forms a 3D framework via Cl···N interactions (3.09–3.10 Å), suggesting that the chloro and methoxy substituents in the target compound may similarly influence crystal packing and stability .

Biological Activity

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with a chloro and methoxy group, linked to a cyclopropyl amine moiety. The structural formula can be represented as follows:

C8H10ClN3O\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of the PKMYT1 kinase, which is crucial in regulating cell cycle progression and DNA damage response.

Inhibition of PKMYT1

Research indicates that this compound exhibits selective inhibition of PKMYT1, leading to hyperactivation of CDK1 (Cyclin-dependent kinase 1) in cancer cells. The inhibition results in unscheduled mitosis and subsequent cell death in genetically vulnerable tumors, such as those with CCNE1 amplification .

Biological Assays and Findings

The biological activity of this compound has been evaluated using various assays:

1. Enzymatic Activity Assays

These assays measure the compound's ability to inhibit PKMYT1 enzymatically. The following table summarizes the IC50 values for various analogs derived from this compound:

CompoundR1R2IC50 (μM)
1HNH20.69
2MeH0.011
3MeCl2.4

This data indicates that modifications to the structure significantly impact inhibitory potency against PKMYT1 .

2. Cell-Based Assays

Cellular assays have confirmed that this compound effectively inhibits CDK1 phosphorylation, demonstrating its potential as an anticancer agent. The potency observed in enzymatic assays correlates with increased cellular activity, particularly for compounds with specific structural motifs .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study: Cancer Treatment

A study focusing on DNA damage response cancers demonstrated that treatment with this compound led to significant tumor regression in models with CCNE1 amplification. The mechanism involved the induction of catastrophic DNA damage due to loss of checkpoint regulation, underscoring its potential as a targeted cancer therapy .

Antimicrobial Activity

Although primarily studied for its anticancer properties, preliminary investigations into its antimicrobial activity have shown promise against various bacterial strains. The compound exhibited moderate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

Basic: What are the established synthetic routes for (4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : Reacting chloro-pyrimidine derivatives with cyclopropylamine under controlled conditions (e.g., reflux in ethanol or THF with a base like K₂CO₃). This method is analogous to the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives .
  • Cyclization : Using phosphorous oxychloride (POCl₃) to cyclize intermediates, as demonstrated in the preparation of substituted pyrimidines .
    Key quality control steps include monitoring reaction progress via TLC and purification via column chromatography.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropyl group and substituent positions. For instance, the cyclopropylamine proton signals typically appear as a multiplet at δ 0.5–1.5 ppm, while the pyrimidine ring protons resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds influencing dihedral angles between pyrimidine and substituents) .

Advanced: How can researchers resolve contradictions in crystallographic data for pyrimidine derivatives?

Methodological Answer:
Contradictions often arise from polymorphic forms or dynamic hydrogen-bonding networks. Strategies include:

  • Temperature-Dependent Studies : Analyze crystals at varying temperatures to identify phase transitions or conformational flexibility .
  • Computational Modeling : Use density functional theory (DFT) to compare experimental and calculated dihedral angles (e.g., deviations up to 12.8° in pyrimidine-phenyl planes) .
  • Hydrogen Bond Analysis : Map weak interactions (e.g., C–H⋯O, C–H⋯π) that stabilize specific conformations, as observed in N-(2-fluorophenyl) derivatives .

Advanced: What experimental design considerations mitigate sample degradation during prolonged studies?

Methodological Answer:

  • Temperature Control : Maintain samples at 4°C to slow organic degradation, as demonstrated in hyperspectral imaging (HSI) studies of wastewater matrices .
  • Inert Atmospheres : Use argon or nitrogen to prevent oxidation during synthesis or storage.
  • Real-Time Monitoring : Employ techniques like HPLC or UV-Vis spectroscopy to track stability over time .

Advanced: How to design structure-activity relationship (SAR) studies for pyrimidine-based therapeutics?

Methodological Answer:

  • Substituent Variation : Systematically modify substituents (e.g., methoxy, chloro, cyclopropyl) to assess impacts on bioactivity. For example, 4-methoxy groups enhance solubility, while cyclopropyl rings influence steric interactions .
  • Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
  • Molecular Docking : Compare binding affinities of analogs using software like AutoDock, referencing crystal structures of homologous targets .

Advanced: What strategies validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen environments in pyrimidine rings .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-methoxyphenyl)isoxazol-3-amine) to identify anomalous peaks .

Advanced: How to optimize reaction yields in multi-step pyrimidine syntheses?

Methodological Answer:

  • Catalyst Screening : Test Pd-catalyzed amination (e.g., Buchwald-Hartwig) for coupling cyclopropylamine to chloro-pyrimidines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) often improve nucleophilic substitution rates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >80% yield .

Advanced: What computational tools predict the environmental fate of pyrimidine derivatives?

Methodological Answer:

  • QSAR Models : Use EPI Suite or OPERA to estimate biodegradation half-lives and toxicity .
  • Molecular Dynamics (MD) : Simulate interactions with soil or water matrices to assess persistence .
  • Metabolite Identification : Leverage mass spectral libraries (e.g., NIST) to predict degradation pathways .

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